N-benzyl-N-(benzylideneamino)aniline
Description
Properties
CAS No. |
2725-46-4 |
|---|---|
Molecular Formula |
C20H18N2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
N-benzyl-N-[(E)-benzylideneamino]aniline |
InChI |
InChI=1S/C20H18N2/c1-4-10-18(11-5-1)16-21-22(20-14-8-3-9-15-20)17-19-12-6-2-7-13-19/h1-16H,17H2/b21-16+ |
InChI Key |
MNSMWDJATBUBDS-LTGZKZEYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)/N=C/C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)N=CC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Effects
- Electron-Withdrawing Groups: Compounds like N-(4-chlorobenzylidene)aniline and N,N-dimethyl-4-nitro derivatives exhibit enhanced electrophilicity at the imine bond, improving reactivity in condensation reactions .
Physical Properties
- Melting Points: Simpler benzylideneanilines (e.g., N-benzylideneaniline, m.p. 52–54°C) have lower melting points than bulkier derivatives due to reduced molecular symmetry .
- Solubility: Nitro- and chloro-substituted derivatives show lower solubility in nonpolar solvents compared to parent compounds .
Pharmacological Relevance
Research Findings and Trends
- Catalytic Efficiency: MnCo₂O₄ catalysts achieve >90% conversion for benzylideneaniline synthesis, but steric hindrance in this compound may necessitate alternative catalysts .
Q & A
Q. What are the most effective synthetic routes for N-benzyl-N-(benzylideneamino)aniline, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via reductive amination or catalytic dehydrogenation. For example, using a MnCo₂O₄ nanorod catalyst (calcined at 500°C), benzyl alcohol and aniline react at 60°C under air for 15 hours , achieving 90.9% conversion and 95.4% selectivity . Alternatively, Pd/NiO catalysts enable reductive amination at 25°C under H₂ , yielding derivatives like N-benzylnaphthalen-1-amine in 84% yield . Key factors include catalyst composition (e.g., Mn²⁺/Mn³⁺ and Co²⁺/Co³⁺ ratios for redox activity) and solvent-free conditions to minimize side reactions .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use nitrile gloves , chemical-resistant goggles , and lab coats to prevent dermal/ocular exposure. Work in a fume hood to avoid inhalation, as aromatic amines can be toxic. Store the compound in a dry, inert atmosphere (e.g., under argon) to prevent oxidation. Consult SDS sheets for hazard-specific guidance (e.g., spill management) .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Confirm substitution patterns via aromatic proton splitting (e.g., para-substituted benzyl groups show singlet peaks at δ 7.2–7.5 ppm) .
- GC-MS : Monitor reaction progress by tracking benzyl alcohol (m/z 108) and product (m/z 285 for [M+H]⁺) .
- FT-IR : Identify imine (C=N stretch at ~1600–1650 cm⁻¹) and amine (N-H stretch at ~3300 cm⁻¹) groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to address selectivity challenges in N-benzylideneaniline synthesis?
- Methodological Answer : To suppress over-oxidation (e.g., benzaldehyde formation), use MnCo₂O₄-500 with synergistic Mn/Co redox pairs to stabilize intermediates. Air as an oxidant enhances selectivity by promoting dehydrogenation over side reactions. Kinetic studies show 15-hour reactions balance conversion and selectivity; shorter times (<10 hours) leave unreacted aniline, while longer durations (>20 hours) degrade the product .
Q. What mechanistic insights explain the catalytic activity of transition-metal oxides in this synthesis?
- Methodological Answer : MnCo₂O₄ facilitates a two-step mechanism :
Dehydrogenation : Benzyl alcohol → benzaldehyde via abstraction of β-hydrogens by Co³⁺ sites.
Condensation : Benzaldehyde + aniline → Schiff base (N-benzylideneaniline) on Mn²⁺-Lewis acid sites.
XPS data confirm that optimal Mn²⁺/Mn³⁺ (1.36:1) and Co²⁺/Co³⁺ (1.35:1) ratios maximize electron transfer efficiency .
Q. How do structural modifications (e.g., substituents on the benzyl group) alter biological activity?
- Methodological Answer :
- Antimicrobial Activity : Electron-withdrawing groups (e.g., -Cl at the para position) enhance activity by increasing membrane permeability (e.g., N-(4-chlorobenzylidene)aniline shows 3× higher efficacy than unsubstituted analogs) .
- Enzyme Inhibition : Methoxy groups (e.g., 3-methoxy-N-(2-methylpropyl)aniline) improve binding to cytochrome P450 via H-bonding with the heme iron .
Q. How can conflicting data on catalytic efficiency between MnCo₂O₄ and Pd/NiO be resolved?
- Methodological Answer : Discrepancies arise from differing reaction environments :
- MnCo₂O₄ operates in oxidizing conditions (air), favoring dehydrogenation.
- Pd/NiO requires reducing conditions (H₂), suited for reductive amination.
Direct comparisons must standardize parameters (e.g., solvent, temperature). For aerobic systems, MnCo₂O₄ is superior (>90% conversion), while Pd/NiO excels in H₂-mediated reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
